molecular formula C18H22N4O3S B5619432 3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No. B5619432
M. Wt: 374.5 g/mol
InChI Key: CDONNOSUXDGIIZ-UHFFFAOYSA-N
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Description

Research on benzamide and sulfonamide derivatives focuses on developing compounds with potential therapeutic applications, investigating their synthesis, molecular structures, and chemical and physical properties. These studies contribute to the broader field of medicinal chemistry by exploring novel compounds that could serve as leads for the development of new drugs or imaging agents.

Synthesis Analysis

The synthesis of benzamide and sulfonamide derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, Park et al. (2014) describe the synthesis of novel heteroaryl-containing benzamide derivatives used to screen for glucokinase activity, demonstrating the complexity and precision required in synthesizing these compounds (Park et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the molecular structures of newly synthesized compounds. Kumara et al. (2018) conducted spectral characterization and X-ray crystal structure studies to understand the molecular and crystal structure of a novel pyrazole derivative, highlighting the importance of these analyses in confirming the chemical structure and understanding the molecular interactions (Kumara et al., 2018).

properties

IUPAC Name

3-[(2-ethyl-2,5-dihydropyrrol-1-yl)sulfonyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-3-16-7-5-9-22(16)26(24,25)17-8-4-6-15(10-17)18(23)19-11-14-12-20-21(2)13-14/h4-8,10,12-13,16H,3,9,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDONNOSUXDGIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

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